molecular formula C13H14O3 B14484102 1,4,5-Trimethoxynaphthalene CAS No. 64636-39-1

1,4,5-Trimethoxynaphthalene

Cat. No.: B14484102
CAS No.: 64636-39-1
M. Wt: 218.25 g/mol
InChI Key: XHNBKOCLAIWDRP-UHFFFAOYSA-N
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Description

1,4,5-Trimethoxynaphthalene is an organic compound with the molecular formula C13H14O3 It is a derivative of naphthalene, where three methoxy groups are attached to the 1st, 4th, and 5th positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Trimethoxynaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,4,5-trihydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Trimethoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1,4,5-Trimethoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways and drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5-Trimethoxynaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, its oxidation products may act as electron acceptors in redox reactions, influencing cellular processes. The methoxy groups can also affect the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

1,4,5-Trimethoxynaphthalene can be compared to other methoxylated naphthalene derivatives, such as:

  • 1,2,3-Trimethoxynaphthalene
  • 1,3,5-Trimethoxynaphthalene
  • 1,4,6-Trimethoxynaphthalene

These compounds share similar structural features but differ in the positions of the methoxy groups, leading to variations in their chemical properties and reactivity. The unique arrangement of methoxy groups in this compound gives it distinct characteristics that can be exploited in various applications.

Properties

CAS No.

64636-39-1

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1,4,5-trimethoxynaphthalene

InChI

InChI=1S/C13H14O3/c1-14-10-7-8-12(16-3)13-9(10)5-4-6-11(13)15-2/h4-8H,1-3H3

InChI Key

XHNBKOCLAIWDRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)OC)OC

Origin of Product

United States

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